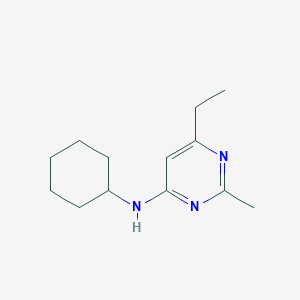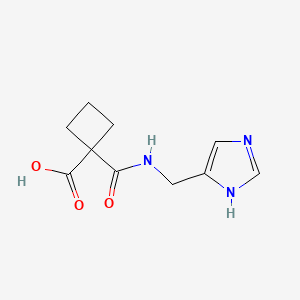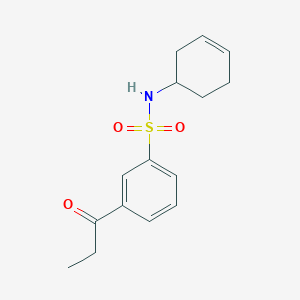
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone, also known as DMTM, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone is not fully understood. However, studies have shown that (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to have various biochemical and physiological effects. Studies have shown that (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone in lab experiments is its potential anti-cancer properties. (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to induce cell death in cancer cells, making it a promising compound for cancer research. Additionally, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. However, one of the limitations of using (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and concentration of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone for use in lab experiments.
Direcciones Futuras
There are several future directions for research on (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone. One area of research is the development of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and concentration of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone for use in lab experiments. Furthermore, studies are needed to determine the potential side effects and toxicity of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone in humans. Overall, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has the potential to be a valuable compound in scientific research and drug development.
Métodos De Síntesis
The synthesis of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone can be achieved through a multistep process starting with 2,6-dimethylmorpholine and indole-7-carboxaldehyde. The reaction involves the formation of a Schiff base, followed by a cyclization reaction to form the thiomorpholine ring. The final step involves the addition of a methylthio group to the morpholine ring to form (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone.
Aplicaciones Científicas De Investigación
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to have potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has anti-cancer properties and can induce cell death in cancer cells. Additionally, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-8-17(9-11(2)19-10)15(18)13-5-3-4-12-6-7-16-14(12)13/h3-7,10-11,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPZNGLNCYASPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)


![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)
![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)

![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)


